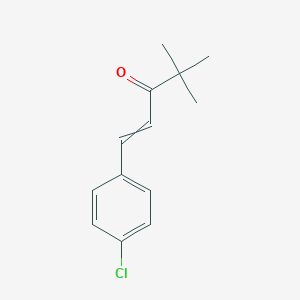

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Overview

Description

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one is an organic compound characterized by the presence of a chlorophenyl group attached to a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one typically involves the condensation of 4-chlorobenzaldehyde with pinacolone under basic conditions. The reaction is carried out in the presence of a solvent such as methanol and a catalyst like sodium hydroxide. The reaction is maintained at a temperature of around 70°C to achieve optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

- 1-(4-Bromophenyl)-4,4-dimethylpent-1-en-3-one

- 1-(4-Fluorophenyl)-4,4-dimethylpent-1-en-3-one

- 1-(4-Methylphenyl)-4,4-dimethylpent-1-en-3-one

Uniqueness: 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the chlorophenyl group enhances its reactivity in substitution reactions and may contribute to its biological activity .

Biological Activity

Overview

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, also known as an important intermediate in organic synthesis and the pesticide industry, has garnered attention for its potential biological activities. This compound features a chlorophenyl group attached to a pentenone structure, which is believed to contribute to its reactivity and biological properties. The focus of this article is to explore the biological activity of this compound, including its antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (E)-1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one

- Molecular Formula : C13H15ClO

- Molecular Weight : 222.71 g/mol

The compound's structure is characterized by a non-planar conformation, which influences its interactions with biological targets. The presence of the chlorophenyl group enhances its reactivity in substitution reactions and may contribute to its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating potential as an effective antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | Wang et al. (2006) |

| Staphylococcus aureus | 16 µg/mL | Xia & Hu (2008) |

| Candida albicans | 64 µg/mL | Anuradha et al. (2008) |

These findings suggest that the compound could be developed further for use in pharmaceutical applications aimed at treating infections caused by resistant strains.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to act as a ligand that binds to microbial receptors or enzymes, inhibiting their function and leading to microbial growth inhibition. This interaction may also modulate metabolic pathways within the target organisms .

Study on Antifungal Activity

In a study conducted by Butcher et al. (2007), the antifungal properties of this compound were evaluated against various fungal pathogens. The results indicated that the compound effectively inhibited fungal growth at concentrations lower than those required for bacterial inhibition.

Table 2: Antifungal Activity Results

| Fungal Strain | MIC (µg/mL) | Observations |

|---|---|---|

| Aspergillus niger | 32 | Significant growth inhibition observed |

| Penicillium chrysogenum | 16 | Complete inhibition at higher concentrations |

These results underscore the compound's potential as a broad-spectrum antifungal agent.

Research Applications

The compound is not only significant in terms of its antimicrobial properties but also serves as a critical intermediate in the synthesis of more complex organic molecules used in agrochemicals and pharmaceuticals. Its unique chemical structure allows for further derivatization that can enhance biological activity or reduce toxicity.

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJZYHPGRKBVGF-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C=C/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335348 | |

| Record name | (1E)-1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1577-03-3, 41564-62-9 | |

| Record name | 4-Chlorobenzalpinacolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Penten-3-one, 1-(4-chlorophenyl)-4,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1E)-1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZALPINACOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57DJP999E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the spatial arrangement of the functional groups in 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one?

A1: The molecule of this compound exhibits a non-planar conformation. Specifically, the carbonyl and ethenyl groups are not coplanar with the benzene ring. The dihedral angle between the carbonyl group and the benzene ring is 35.37° [], while the dihedral angle between the ethenyl group and the benzene ring is 36.27° []. This non-planar conformation can influence the molecule's interactions with other molecules.

Q2: How do the molecules of this compound arrange themselves in the solid state?

A2: In the crystal structure, the molecules of this compound pack in an offset face-to-face arrangement []. This arrangement allows for π–π stacking interactions between the benzene rings of adjacent molecules, with a centroid–centroid distance of 3.586 Å []. These intermolecular interactions contribute to the stability of the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.